N-(4-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide

Description

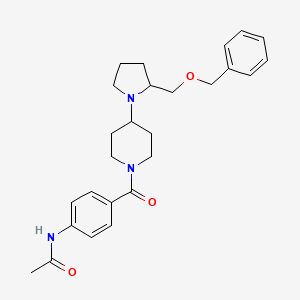

N-(4-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic small molecule characterized by a multi-cyclic structure. Its core comprises a piperidine ring linked to a pyrrolidine moiety modified with a benzyloxymethyl group. The acetamide functional group is attached to a para-substituted phenyl ring, which is further connected to the piperidine via a carbonyl group.

Properties

IUPAC Name |

N-[4-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O3/c1-20(30)27-23-11-9-22(10-12-23)26(31)28-16-13-24(14-17-28)29-15-5-8-25(29)19-32-18-21-6-3-2-4-7-21/h2-4,6-7,9-12,24-25H,5,8,13-19H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRJNHCLJDDZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a multi-ring structure that includes piperidine and pyrrolidine moieties, which are known for their diverse biological activities. The synthesis typically involves several steps, including the formation of the pyrrolidine and piperidine rings followed by functionalization with the benzyloxy group.

Synthesis Overview

- Formation of Pyrrolidine Ring : Cyclization reactions using amines and aldehydes.

- Formation of Piperidine Ring : Similar cyclization methods as pyrrolidine.

- Functionalization : Introduction of the benzyloxy group via nucleophilic substitution.

- Coupling : Palladium-catalyzed cross-coupling reactions to integrate the functionalized rings.

Pharmacological Properties

The compound has been studied for its interaction with various biological targets, particularly in neurological and psychiatric disorders.

- Dopamine Receptor Modulation : Research indicates that derivatives of this compound may act as antagonists at dopamine receptor D4 (D4R), which is implicated in conditions like Parkinson's disease. These compounds showed selectivity over other dopamine receptor subtypes, suggesting potential for treating l-DOPA-induced dyskinesias .

- Antiviral Activity : Compounds with similar structural motifs have demonstrated antiviral properties. For instance, certain derivatives have shown significant activity against viral infections at micromolar concentrations .

- Antimicrobial Effects : Related compounds have exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potency comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound's ability to bind selectively to dopamine receptors suggests it may modulate neurotransmitter release and signaling pathways involved in mood regulation and motor control.

- Cell Cycle Disruption : Some derivatives have been shown to induce apoptosis in cancer cells, indicating potential for anticancer applications .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated inhibition of COX-2 activity, suggesting anti-inflammatory potential .

Case Study 1: D4R Antagonism

A study characterized new benzyloxypiperidine scaffolds as D4R antagonists. These compounds displayed improved stability and selectivity compared to previously reported antagonists. In vivo studies indicated efficacy in reducing symptoms associated with Parkinson's disease .

Case Study 2: Antimicrobial Activity

In vitro evaluations of pyrrole benzamide derivatives showed potent antibacterial effects against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL, demonstrating their potential as lead compounds for antibiotic development .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

a) N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide (CAS: 929865-04-3)

- Molecular Formula : C₂₆H₂₆N₄O₃S (MW: 474.6) .

- Key Features :

- Replaces the piperidine-carbonyl linker in the target compound with a sulfonyl group.

- Substitutes the benzyloxymethyl-pyrrolidine with a benzimidazole-fused pyrrolidine.

- Implications: The sulfonyl group may enhance metabolic stability compared to the carbonyl linker but could reduce membrane permeability due to its polar nature.

b) 2-(4-(benzyloxy)phenyl)-N-(p-tolyl)acetamide (CAS: 58609-24-8)

- Molecular Formula: C₂₂H₂₁NO₂ (MW: 331.4) .

- Key Features :

- Simpler structure lacking the piperidine-pyrrolidine scaffold.

- Retains the benzyloxy-phenyl and acetamide groups but attaches the latter to a p-tolyl group instead of a carbonyl-linked piperidine.

- Implications: Reduced molecular weight and complexity likely improve solubility but may limit target selectivity or binding affinity compared to the multi-cyclic target compound.

Functional Group Analysis

Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons

- Lipophilicity (LogP) :

- Metabolic Stability :

- The target’s pyrrolidine and piperidine rings are susceptible to CYP450 oxidation, whereas CAS 929865-04-3’s benzimidazole may resist metabolism.

Q & A

Q. What are the common synthetic routes for synthesizing N-(4-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Scaffold Formation : Condensation of pyrrolidine derivatives (e.g., 2-((benzyloxy)methyl)pyrrolidine) with piperidine precursors via nucleophilic substitution or amidation.

Carbonyl Linkage : Reacting the piperidine intermediate with 4-aminophenylacetamide using carbodiimide coupling agents (e.g., EDC/HOBt) to form the phenylacetamide-carboxamide bond .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Q. What spectroscopic techniques are employed for structural characterization?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies optimize the benzyloxy-pyrrolidine moiety?

Methodological Answer:

- Modification Strategies :

- Assay Design :

Q. How should researchers address contradictory data in pharmacological assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

- Troubleshooting Steps :

- Replicate Experiments : Conduct triplicate assays with fresh stock solutions to rule out compound degradation.

- Impurity Analysis : Use HPLC-MS to detect byproducts (>98% purity required) .

- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to stabilize protein-ligand interactions.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers (p < 0.05 significance) .

Case Study : A study on piperidine-carboxamides reported IC₅₀ variability (±15%) due to residual DMSO; switching to DMSO-free buffers reduced inconsistency .

Reference : Guidelines for experimental reproducibility .

Q. What computational methods predict the compound’s binding mode to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3SN6) to model interactions with kinase domains.

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., acetamide-NH with Asp154) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG ≤ -8 kcal/mol indicates high affinity) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE Requirements : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Reference : Safety guidelines for acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.